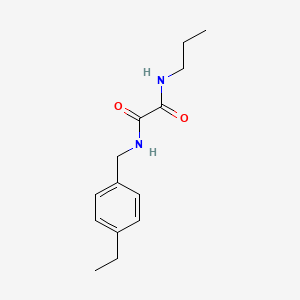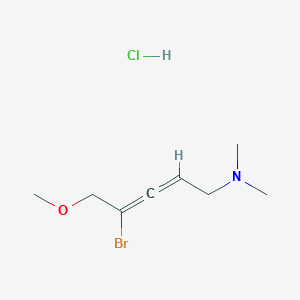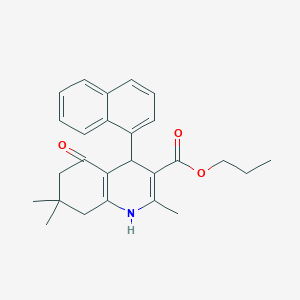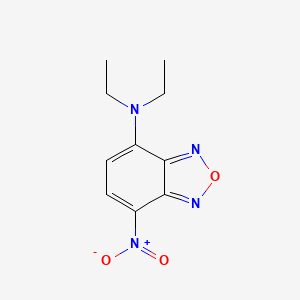![molecular formula C20H20BrN3O2S B5053597 1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea](/img/structure/B5053597.png)
1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thiourea derivatives, including 1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea, have a wide range of scientific research applications. They are used in the development of new antimicrobial agents, anticancer drugs, and anti-inflammatory compounds . Additionally, these compounds have shown potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . In the field of chemistry, thiourea derivatives are used as intermediates in organic synthesis and as catalysts in various chemical reactions .
Mécanisme D'action
The mechanism of action of 1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea can be compared with other thiourea derivatives and similar compounds. Some similar compounds include 1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione and 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action.
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-22-20(27)23(12-11-14-5-3-2-4-6-14)17-13-18(25)24(19(17)26)16-9-7-15(21)8-10-16/h2-10,17H,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQHMZUYBQWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![S-{1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-phenylpropyl} ethanethioate](/img/structure/B5053516.png)

![3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5053544.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053549.png)


![N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B5053575.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5053585.png)
![2-bromo-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5053591.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5053594.png)
![2-methoxy-N'-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5053595.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5053603.png)
![ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B5053604.png)
